N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide

Description

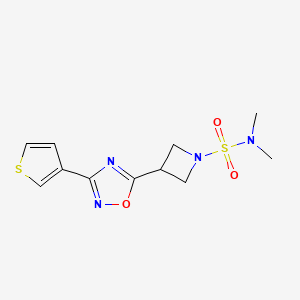

N,N-Dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a thiophene ring and an azetidine-sulfonamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design .

Properties

IUPAC Name |

N,N-dimethyl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S2/c1-14(2)20(16,17)15-5-9(6-15)11-12-10(13-18-11)8-3-4-19-7-8/h3-4,7,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZZMLLDVPKWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Azetidine ring : A four-membered saturated heterocyclic compound.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.

- Thiophene group : A five-membered aromatic ring containing sulfur, contributing to the compound's chemical reactivity and biological properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 273.34 g/mol |

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains including Mycobacterium tuberculosis . The presence of the thiophene group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity.

Anticancer Activity

1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. These compounds have demonstrated inhibitory effects on several cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values in the micromolar range against human cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of oxadiazole derivatives, it was observed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Anti-inflammatory Activity

Compounds with oxadiazole scaffolds have also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This activity is crucial in managing conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that certain oxadiazole derivatives possess neuroprotective properties. They may mitigate oxidative stress-induced neuronal damage, which is significant in neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in disease pathways.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cell survival.

- Oxidative Stress Reduction : The compound’s ability to scavenge free radicals contributes to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Azetidine-Sulfonamide vs. Piperidine/Pyrrolidine Derivatives

- Target Compound : The azetidine ring (4-membered) and sulfonamide group distinguish it from larger cyclic amines. This compact structure may improve metabolic stability compared to piperidine derivatives .

- Piperidine-Based Analogs : Compounds like tert-butyl-4-((2-(3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8c) () feature a 6-membered piperidine ring with ester functionalities. These modifications are associated with antimalarial activity but show lower synthetic yields (10–18%) due to steric hindrance .

Thiophene-Oxadiazole vs. Benzimidazolone/Phenyl Derivatives

- Target Compound : The thiophene-oxadiazole moiety is shared with 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (), but the azetidine-sulfonamide replaces the pyrrolidine-carboxamide group. This substitution may alter solubility and target specificity.

- Benzimidazolone-Oxadiazole Hybrids : Compounds like 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) () exhibit high yields (72%) and potency as TRPA1/TRPV1 antagonists, suggesting that the benzimidazolone core enhances binding affinity .

Key Findings and Implications

Structural Rigidity : The azetidine-sulfonamide group in the target compound likely enhances metabolic stability compared to piperidine or pyrrolidine analogs, which are prone to ring-opening reactions .

Synthetic Challenges : Low yields in piperidine-based analogs (e.g., 8c at 18%) suggest that steric hindrance or reactivity of the oxadiazole-thiophene moiety may complicate synthesis. Optimizing reaction conditions could improve efficiency .

Biological Versatility: The thiophene-oxadiazole scaffold is recurrent in diverse targets (TRP channels, SphK1, Plasmodium), indicating broad applicability. The target compound’s unique sulfonamide-azetidine combination may unlock novel mechanisms .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is required, starting with the formation of the oxadiazole ring. A common approach involves cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization of reaction time, temperature, and stoichiometry is critical. Design of Experiments (DoE) can systematically identify optimal conditions by testing variables like catalyst loading (e.g., iodine) and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing the azetidine and oxadiazole moieties in this compound?

- Methodology :

- NMR : and NMR confirm the azetidine ring (e.g., δ 3.5–4.5 ppm for N-CH and sulfonamide protons) and oxadiazole C-H environments (δ 8.0–9.0 ppm for thiophene-coupled protons) .

- IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm) and oxadiazole (C=N at ~1600 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly cleavage of the sulfonamide group .

Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?

- Methodology : The electron-rich thiophene ring enhances π-π stacking interactions, which can be quantified via cyclic voltammetry (oxidation potentials) or computational studies (HOMO-LUMO gaps). Substituent effects on reactivity (e.g., oxidation to sulfones) are tested using controlled reactions with HO or mCPBA .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving the oxadiazole-thiophene system?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies for competing reaction pathways (e.g., electrophilic substitution at thiophene C2 vs. C5 positions). Solvent effects are modeled using polarizable continuum models (PCM), and Fukui indices identify nucleophilic/electrophilic sites. Experimental validation involves synthesizing predicted intermediates and analyzing regioselectivity via NMR coupling constants .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values in enzyme assays)?

- Methodology :

- Systematic SAR Studies : Introduce controlled structural variations (e.g., replacing dimethyl groups on azetidine with ethyl or cyclopropyl) to isolate contributions of specific functional groups .

- Assay Standardization : Control variables like buffer pH, solvent (DMSO concentration), and enzyme batch. Use statistical tools (ANOVA) to assess inter-lab variability .

- Meta-Analysis : Pool data from multiple studies using weighted Z-scores to identify trends obscured by outliers .

Q. How can thione-thiol tautomerism in the oxadiazole ring impact biological activity, and how is it characterized?

- Methodology :

- Spectroscopic Analysis : UV-Vis and NMR track tautomeric equilibria in DO vs. DMSO-d. Thiol-thione shifts manifest as peak splitting (e.g., δ 12–14 ppm for thiol protons) .

- X-ray Crystallography : Resolves tautomeric forms in solid state. Compare with computational predictions (e.g., Boltzmann distributions at 298 K) .

Q. What advanced reactor designs improve yield and purity in scaled-up synthesis?

- Methodology :

- Flow Chemistry : Continuous flow reactors reduce by-products by maintaining precise temperature control during cyclization steps. Residence time distribution (RTD) studies optimize flow rates .

- Membrane Separation : Nanofiltration membranes selectively remove unreacted starting materials (e.g., thiophene derivatives) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.